![molecular formula C13H17NO5 B13501415 Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate is a chemical compound with a complex structure that includes an ethyl ester, a benzyloxycarbonyl-protected amino group, and a hydroxyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification and hydroxylation reactions. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the ester group produces an alcohol.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing the active amino group, which can then participate in various biochemical reactions. The hydroxyl group also plays a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl (2R)-2-amino-3-hydroxypropanoate: Lacks the benzyloxycarbonyl protection, making it more reactive.
Ethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Uses a different protecting group, which can affect its reactivity and stability.
Ethyl (2R)-2-{[(methoxy)carbonyl]amino}-3-hydroxypropanoate: Another variant with a different protecting group, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
ethyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H17NO5/c1-2-18-12(16)11(8-15)14-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,15H,2,8-9H2,1H3,(H,14,17)/t11-/m1/s1 |
Clave InChI |
HUBGOHXGCWPBED-LLVKDONJSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-azaspiro[2.5]octan-1-amine trihydrochloride](/img/structure/B13501334.png)
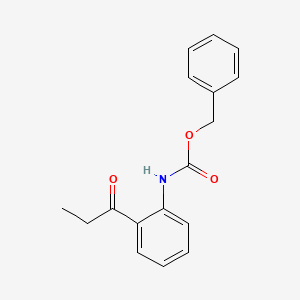
![6-Phenylspiro[3.3]heptan-2-amine](/img/structure/B13501350.png)

![{3-[(Tert-butyldimethylsilyl)oxy]propyl}(methyl)amine](/img/structure/B13501356.png)
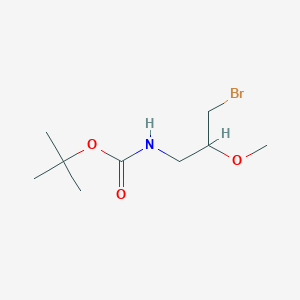
![2-{4-[(tert-butoxy)carbamoyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13501366.png)
![2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13501374.png)
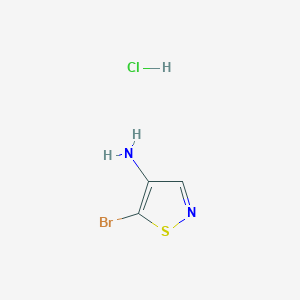

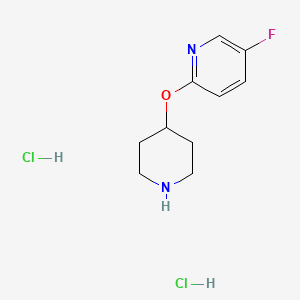
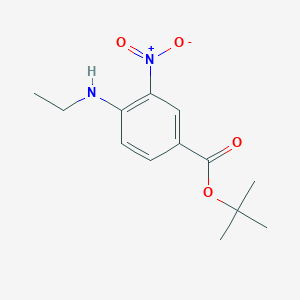
![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
